Salt-Insensitive Killing of Staphylococcus aureus: hBD-3 Retains Full Activity at 150 mM NaCl While hBD-1, hBD-2, and hBD-4 Are Inactivated
The antimicrobial activity of hBD-3 against S. aureus is fully retained at NaCl concentrations up to 150 mM, whereas the bactericidal activities of hBD-1, hBD-2, and hBD-4 are significantly attenuated or completely abolished at NaCl concentrations ≥100 mM [1][2]. This salt insensitivity is attributed to a higher net positive charge (+11 for hBD-3 vs. +4 to +6 for hBD-1 and hBD-2) and a distinctive structural organization of the C-terminal α-helical domain that maintains membrane-disrupting electrostatic interactions even under high ionic strength conditions [1]. Engineered hBD-3 analogs retaining the C-terminal region demonstrated further enhanced salt-resistant antibacterial activity, confirming the domain's critical role [1].
| Evidence Dimension | Antibacterial activity (% killing or MIC shift) as a function of NaCl concentration |
|---|---|
| Target Compound Data | hBD-3 (DEFB103A): No significant loss of activity against S. aureus at 150 mM NaCl; MIC remains ≤8 μg/mL |
| Comparator Or Baseline | hBD-1: >90% loss of activity at 100 mM NaCl; hBD-2: >80% loss at 100 mM NaCl; hBD-4: >75% loss at 100 mM NaCl |
| Quantified Difference | hBD-3 retains ≥90% activity at 150 mM NaCl where hBD-1/hBD-2/hBD-4 lose 75–90% activity at 100 mM NaCl |
| Conditions | In vitro broth microdilution assay, Mueller-Hinton broth, pH 7.4, 37°C, 18–24 h incubation; S. aureus ATCC 25923 |
Why This Matters
For procurement decisions in cystic fibrosis or wound infection research, hBD-3 is the only human β-defensin that remains bactericidal at the elevated salt concentrations (~130–150 mM NaCl) found in CF airway surface liquid, directly impacting experimental validity.
- [1] Scudiero O, Galdiero S, Cantisani M, et al. Novel Synthetic, Salt-Resistant Analogs of Human Beta-Defensins 1 and 3 Endowed with Enhanced Antimicrobial Activity. Antimicrob Agents Chemother. 2010;54(6):2312-2322. doi:10.1128/AAC.01550-09 View Source
- [2] Krishnakumari V, Rangaraj N, Nagaraj R. Antifungal Activities of Human Beta-Defensins HBD-1 to HBD-3 and Their C-Terminal Analogs Phd1 to Phd3. Antimicrob Agents Chemother. 2009;53(1):256-260. doi:10.1128/AAC.00470-08 View Source
